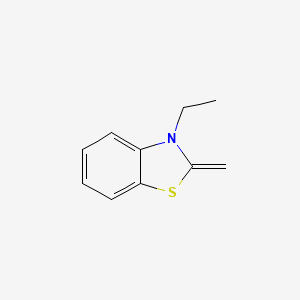
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of thioamide or carbon dioxide as raw materials . For instance, a visible-light-promoted synthesis from 2-aminothiophenols and aldehydes has been reported . Another method involves the use of a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions .
化学反応の分析
Types of Reactions
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
科学的研究の応用
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, rubber accelerators, and corrosion inhibitors.
作用機序
The mechanism of action of benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- involves the inhibition of various enzymes and molecular targets. For instance, it can inhibit dihydroorotase, DNA gyrase, and peptide deformylase, among others . These interactions disrupt essential biological processes in microorganisms, leading to their death or inhibition .
類似化合物との比較
Similar Compounds
Benzothiazole: The parent compound with a similar structure but different substituents.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
3-Methyl-2-methylene-2,3-dihydro-1,3-benzothiazole: Another derivative with distinct biological activities.
Uniqueness
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
特性
CAS番号 |
25082-84-2 |
|---|---|
分子式 |
C10H11NS |
分子量 |
177.27 g/mol |
IUPAC名 |
3-ethyl-2-methylidene-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-3-11-8(2)12-10-7-5-4-6-9(10)11/h4-7H,2-3H2,1H3 |
InChIキー |
PRDRWKWRZYHBKH-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C)SC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)


![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)





![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)

